molecular formula C10H13N4O5P B3286653 Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-[(diethoxyphosphinyl)oxy]- CAS No. 832127-77-2

Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-[(diethoxyphosphinyl)oxy]-

Cat. No.: B3286653
CAS No.: 832127-77-2
M. Wt: 300.21 g/mol
InChI Key: SUTFDDIITZEZJS-UHFFFAOYSA-N
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Description

Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-[(diethoxyphosphinyl)oxy]- is a fused heterocyclic compound featuring a pyridine ring fused to a 1,2,3-triazin-4(3H)-one core. This compound belongs to a broader class of nitrogen- and phosphorus-containing heterocycles, which are of significant interest in medicinal chemistry, agrochemicals, and materials science due to their structural diversity and functional versatility .

Properties

IUPAC Name

diethyl (4-oxopyrido[2,3-d]triazin-3-yl) phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N4O5P/c1-3-17-20(16,18-4-2)19-14-10(15)8-6-5-7-11-9(8)12-13-14/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUTFDDIITZEZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)ON1C(=O)C2=C(N=CC=C2)N=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N4O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00741209
Record name 3-[(Diethoxyphosphoryl)oxy]pyrido[2,3-d][1,2,3]triazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832127-77-2
Record name 3-[(Diethoxyphosphoryl)oxy]pyrido[2,3-d][1,2,3]triazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00741209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-[(diethoxyphosphinyl)oxy]-, is a compound of significant interest due to its potential biological activities. This article explores the synthesis, biological activity, and therapeutic implications of this compound, drawing from diverse sources and research findings.

Synthesis of Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one

The synthesis of pyrido[2,3-d]-1,2,3-triazin-4(3H)-one derivatives typically involves multi-step reactions that include condensation and cyclization processes. A common synthetic approach includes:

  • Condensation Reaction :
    • Starting materials: heterocyclic amines and appropriate carbonyl compounds.
    • Conditions: reactions are often conducted in aqueous media or under reflux conditions to facilitate the formation of the pyridopyrimidine core.
  • Phosphorylation :
    • The introduction of the diethoxyphosphinyl group can be achieved through phosphorylation reactions using diethyl phosphite under acidic or basic conditions.

Anticancer Activity

Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one derivatives have shown promising anticancer properties. These compounds often act as inhibitors of critical enzymes involved in DNA synthesis and cell proliferation.

  • Mechanism of Action :
    • Many derivatives inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. By blocking DHFR activity, these compounds reduce the availability of tetrahydrofolate necessary for nucleotide synthesis, leading to impaired cell division and growth in cancer cells .

Antimicrobial Activity

Research indicates that certain pyrido[2,3-d]-1,2,3-triazin-4(3H)-one derivatives exhibit antimicrobial properties against various bacterial strains.

  • Study Findings :
    • In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .

Enzyme Inhibition

These compounds also show activity as selective inhibitors of tyrosine kinases which are implicated in various signaling pathways related to cancer progression.

  • Targets :
    • Specific kinases targeted include fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR), both critical in tumor angiogenesis and metastasis .

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of a specific pyrido[2,3-d]-1,2,3-triazin-4(3H)-one derivative in human cancer cell lines. The results showed:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.5DHFR inhibition
HeLa (Cervical)10.8Induction of apoptosis via caspase activation
A549 (Lung)12.0Inhibition of cell cycle progression

This data illustrates the potential for these compounds in targeted cancer therapy.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Type
E. coli32 µg/mLBacteriostatic
S. aureus16 µg/mLBactericidal

These findings suggest that pyrido[2,3-d]-1,2,3-triazin-4(3H)-one derivatives could serve as lead compounds for developing new antimicrobial agents.

Comparison with Similar Compounds

Structural Analogues

a. Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives

  • Core Structure: Pyrido[2,3-d]pyrimidin-4(3H)-one shares a pyridine-pyrimidinone scaffold but lacks the triazinone ring and phosphorus substituent.
  • Bioactivity : These derivatives exhibit antimicrobial, anticancer, and herbicidal activities. For example, aryliden hydrazinylpyrido[2,3-d]pyrimidin-4-ones show potent antimicrobial effects due to the hydrazine functional group .
  • Synthesis : Synthesized via cyclocondensation of α,β-unsaturated esters with guanidinium carbonate under microwave irradiation .

b. Pyrido[3,2-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-

  • Core Structure : A positional isomer with the pyridine nitrogen in the [3,2-d] position. The 3-hydroxy substituent replaces the phosphinyl group.
  • Molecular Formula : C₆H₄N₄O₂ (vs. C₉H₁₃N₄O₅P for the target compound), indicating a simpler structure .
  • Applications : Hydroxy derivatives are often intermediates for further functionalization, such as phosphorylation or alkylation .

c. 5H-Pyrido[20,30:4,5]pyrimido[2,1-b]quinazoline-5,7(12H)-dione

  • Core Structure : A tetracyclic derivative with four heteroaromatic rings, compared to the bicyclic structure of the target compound.
  • Bioactivity : Exhibits enhanced anticancer activity (e.g., compounds 8a–d) due to increased planarity and π-π stacking interactions with biological targets .
Electronic and Reactivity Comparison
  • Frontier Molecular Orbitals (FMOs): The diethoxyphosphinyloxy group in the target compound likely localizes its HOMO (highest occupied molecular orbital) on the phosphorus-oxygen moiety, enhancing electron-donating capacity. In contrast, pyrido[2,3-d]pyrimidin-4(3H)-one derivatives (e.g., compound 2o) exhibit HOMO localization on the pyrimidinone ring, influencing herbicidal activity via interactions with plant protoporphyrinogen oxidase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-[(diethoxyphosphinyl)oxy]-
Reactant of Route 2
Pyrido[2,3-d]-1,2,3-triazin-4(3H)-one, 3-[(diethoxyphosphinyl)oxy]-

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